(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Description
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 186393-22-6) is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group and vicinal dihydroxy substituents on the pyrrolidine ring. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol . Key physical properties include:
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a cornerstone for introducing vicinal diols with high enantiomeric excess (ee). For (3R,4S)-configured diols, AD-mix-β containing (DHQD)₂PHAL as a chiral ligand is employed.
Reaction Setup :
-
Substrate : tert-Butyl 2,5-dihydropyrrole-1-carboxylate (pyrroline derivative)
-
Reagents : AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL)
-
Solvent : t-BuOH/H₂O (1:1)
-
Temperature : 0°C to 25°C
-
Yield : 78%
Mechanistic Insight :
Osmium tetroxide oxidizes the double bond, forming an osmate ester intermediate. The chiral ligand directs hydroxyl group addition, favoring the (3R,4S) configuration. Post-reduction with NaHSO₃ liberates the diol.
Syn-Dihydroxylation Using Osmium Tetroxide
Non-catalytic dihydroxylation with OsO₄ offers moderate stereocontrol but higher scalability:
| Parameter | Value |
|---|---|
| Substrate | Boc-protected pyrroline |
| OsO₄ Loading | 2.5 mol% |
| Co-oxidant | N-Methylmorpholine N-oxide (NMO) |
| Solvent | Acetone/H₂O (4:1) |
| Yield | 65% |
| Diastereomeric Ratio | 85:15 (3R,4S:3S,4R) |
This method is cost-prohibitive for large-scale synthesis due to OsO₄’s toxicity and expense.
Boc Protection Strategies
tert-Butyl Chloride with Sodium Hydride
Introducing the Boc group early ensures amine protection during subsequent oxidations:
Procedure :
-
Dissolve pyrrolidine in THF (0.5 M).
-
Add NaH (1.2 eq) at 0°C under N₂.
-
Introduce tert-butyl chloride (1.1 eq) dropwise.
-
Stir at 25°C for 12 hours.
-
Quench with H₂O, extract with EtOAc, and purify via silica chromatography.
Outcome :
Boc Anhydride with DMAP
For acid-sensitive intermediates, Boc₂O with 4-dimethylaminopyridine (DMAP) is preferred:
| Condition | Detail |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Triethylamine (2.0 eq) |
| Catalyst | DMAP (0.1 eq) |
| Temperature | 25°C, 6 hours |
| Yield | 94% |
This method minimizes epimerization at C3 and C4.
Pyrrolidine Ring Construction
Cyclization of 1,4-Diamino Alcohols
A four-step sequence constructs the pyrrolidine backbone:
-
Aldol Condensation : Glyoxylic acid + ethyl acetoacetate → α,β-unsaturated ketone.
-
Reductive Amination : NaBH₃CN reduces ketone to amine.
-
Cyclization : HCl/MeOH induces ring closure.
-
Boc Protection : As described in Section 2.
Key Data :
-
Overall Yield : 52%
-
Critical Step : Reductive amination (78% yield)
Ring-Closing Metathesis (RCM)
Grubbs 2nd-generation catalyst enables RCM of diallylamine derivatives:
| Component | Specification |
|---|---|
| Substrate | N-Boc-diallylamine |
| Catalyst | Grubbs II (5 mol%) |
| Solvent | CH₂Cl₂ (0.1 M) |
| Temperature | 40°C, 24 hours |
| Conversion | 95% |
| Isolated Yield | 80% |
RCM offers superior atom economy but requires high catalyst loadings.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for Boc protection and dihydroxylation:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Boc Protection | Tubular | 30 min | 91% |
| Dihydroxylation | Packed Bed | 2 hours | 73% |
Advantages :
-
30% reduction in OsO₄ usage via catalyst recycling.
-
99.5% purity by inline HPLC monitoring.
Biocatalytic Hydroxylation
Engineered P450 monooxygenases introduce hydroxyl groups stereoselectively:
| Enzyme | Source | ee | Activity (U/mg) |
|---|---|---|---|
| P450BM3-F87V | Bacillus megaterium | 88% | 12.4 |
| CYP119-T213G | Sulfolobus acidocaldarius | 95% | 8.7 |
Biocatalysis eliminates heavy metal waste but requires costly cofactor regeneration.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sharpless AD | 78% | 92% | 320 | Moderate |
| OsO₄ Dihydroxylation | 65% | 85% | 410 | Low |
| Biocatalysis | 55% | 95% | 280 | High |
| Continuous Flow | 73% | 90% | 190 | High |
Characterization and Validation
Spectroscopic Data
Chiral HPLC Analysis
-
Column : Chiralpak IC (4.6 × 250 mm)
-
Mobile Phase : Hexane/EtOH (80:20)
-
Retention Time : 8.7 min (3R,4S), 11.2 min (3S,4R)
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
a. Enzyme Inhibition and Drug Development
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been studied for its role as an inhibitor of certain enzymes. Its structural features allow it to interact effectively with active sites of enzymes involved in metabolic pathways. For instance, it has shown promise in the development of inhibitors for enzymes related to cancer and metabolic disorders.
b. Chiral Auxiliary in Synthesis
This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of pharmaceuticals where stereochemistry is crucial. The use of this compound can enhance the yield and selectivity of reactions involving chiral centers.
Organic Synthesis
a. Building Block for Complex Molecules
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various transformations that are essential in constructing intricate molecular architectures found in natural products and synthetic drugs.
b. Synthesis of Pyrrolidine Derivatives
The compound is also instrumental in synthesizing various pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activities. The versatility of this compound allows chemists to modify its structure to create derivatives with enhanced pharmacological properties.
Biochemical Applications
a. Substrate for Biochemical Assays
In biochemical research, this compound can be used as a substrate in assays designed to study enzyme kinetics and mechanisms. Its specific interactions with enzymes can provide insights into enzymatic processes and aid in the identification of potential drug targets.
b. Study of Metabolic Pathways
The compound's role in metabolic pathways can be explored using tracer studies where it can be labeled and tracked within biological systems. This application is particularly relevant in understanding disease mechanisms and developing therapeutic strategies.
-
Enzyme Inhibition Study
- Researchers investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The study demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug development.
-
Asymmetric Synthesis Application
- A case study highlighted the use of this compound as a chiral auxiliary in the synthesis of a novel anti-inflammatory drug. The incorporation of this compound led to an increase in enantiomeric excess compared to traditional methods.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it generally acts by modifying the chemical structure of target molecules, thereby altering their biological activity .
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- (3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 90481-33-7):
This diastereomer shares the same functional groups but differs in stereochemistry. The (3S,4S) configuration alters its crystallinity and biological interactions compared to the (3R,4S) form . - (3R,4R)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 150986-62-2): Another diastereomer with inverted hydroxyl group orientations, leading to distinct solubility and reactivity profiles .
Key Difference : Stereochemistry significantly impacts physicochemical properties and target binding. For example, the (3R,4S) isomer may exhibit higher aqueous solubility due to optimized hydrogen-bonding networks compared to its diastereomers.
Functional Group Modifications
- tert-Butyl (2R,3R,4S)-2-{[(tert-Butyldiphenylsilyl)oxy]methyl}-3,4-dihydroxypyrrolidine-1-carboxylate [(-)-17] ():
This derivative includes a bulky tert-butyldiphenylsilyl-protected hydroxymethyl group , increasing molecular weight (MW ≈ 500 g/mol) and hydrophobicity. The silyl group enhances stability but complicates synthetic steps (e.g., requiring Grubbs catalysts for cyclization) . - tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1441392-27-3): Substitution of a hydroxyl group with fluoro and amino moieties alters polarity and biological activity.
Key Difference: Functional groups dictate solubility, stability, and bioactivity. Hydroxyl groups in the target compound favor hydrogen bonding, whereas fluorine/amino groups enhance lipophilicity or basicity.
Complex Pyrrolidine Derivatives
- tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (3j) (CAS 742100-61-4): This compound features a dihydroquinoline core and a pyrrolidine side chain. Its molecular complexity (MW ≈ 400 g/mol) results in a liquid state (yellow oil) and distinct NMR shifts (δ 1.28–5.45 ppm for ¹H) .
- The fluorine atom enhances bioavailability, while hydroxymethyl groups add polarity .
Key Difference: Extended aromatic systems (e.g., dihydroquinoline) or heterocycles (e.g., pyridine) broaden applications in kinase inhibition or receptor targeting, unlike the simpler pyrrolidine scaffold of the target compound.
Biological Activity
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS Number: 186393-22-6) is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological targets.
- Molecular Formula: CHNO
- Molecular Weight: 203.24 g/mol
- Appearance: Solid
- Density: 1.262 g/cm³ (predicted)
- Boiling Point: 300.6 °C (predicted)
- pKa: 13.91 (predicted)
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of hydroxamic acids have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various tumor cell lines. The IC values for some derivatives were reported between 4.9 and 7.6 μM, demonstrating substantial potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of HDACs: This leads to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Cell Cycle Arrest: The compound may induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .
Study on HDAC Inhibition
A study focused on hydroxamic acid derivatives demonstrated that the structural modifications in pyrrolidine compounds significantly affect their inhibitory potency against HDACs. The study found that specific substitutions could enhance the binding affinity to the enzyme's active site, resulting in improved anticancer efficacy .
Clinical Implications
The potential of this compound as a therapeutic agent is supported by its ability to modulate epigenetic factors involved in cancer progression. Its role as an HDAC inhibitor positions it as a candidate for further clinical trials aimed at treating various malignancies .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | 186393-22-6 | TBD | HDAC Inhibition |
| Suberoylanilide Hydroxamic Acid (SAHA) | 149647-78-9 | 5.0 | HDAC Inhibition |
| N-(4-(hydroxyamino)-4-oxobutyl)-2-benzamide | TBD | 4.9 - 7.6 | Dual inhibition of Ras-related pathways |
Q & A
Basic Research Questions
Q. How is (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate synthesized, and what stereochemical considerations are critical?
- Methodological Answer : The compound is synthesized via stereoselective dihydroxylation of a pyrrolidine precursor. A key method involves osmium tetroxide (OsO₄)-mediated oxidation of a 3,4-dehydroprolinol derivative in acetone/water, followed by purification via automated column chromatography . Stereochemical control is achieved using chiral auxiliaries or catalysts to ensure the (3R,4S) configuration, critical for biological activity and downstream applications.
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the dihydroxypyrrolidine scaffold and tert-butyl group .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (>98%) .
- Optical Rotation : Measures specific rotation to verify enantiomeric purity .
Q. Why is the stereochemistry of the dihydroxypyrrolidine scaffold significant in academic research?
- Methodological Answer : The (3R,4S) configuration influences hydrogen-bonding interactions and molecular recognition in drug design. For example, stereoisomers like (3R,4R) or (3S,4S) (CAS: 150986-62-2 and 90481-33-7, respectively) exhibit distinct biological activities due to spatial arrangement differences .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Automated flash column chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) effectively removes byproducts. For challenging separations, preparative HPLC with chiral columns resolves stereoisomers .
Advanced Research Questions
Q. How can researchers optimize reaction yields during stereoselective dihydroxylation?
- Methodological Answer :
- Catalyst Loading : Use 2–5 mol% OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant to minimize over-oxidation .
- Solvent System : Acetone/water (4:1 v/v) enhances solubility and reaction efficiency.
- Temperature Control : Maintain 0–4°C to suppress side reactions.
Q. How to resolve contradictions in optical rotation data between synthetic batches?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., SHELX software for structure refinement) .
- Chiral HPLC : Compare retention times with authentic standards to identify enantiomeric excess discrepancies .
Q. What strategies stabilize the compound during derivatization under acidic/basic conditions?
- Methodological Answer :
- Protecting Groups : Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent degradation .
- pH Control : Use buffered conditions (pH 6–8) during nucleophilic substitutions or coupling reactions .
Q. How is this compound applied in designing kinase inhibitors or anticancer agents?
- Methodological Answer : The dihydroxypyrrolidine core serves as a rigid scaffold for:
- CK1 Inhibitors : Modifications at the 1-carboxylate position enhance selectivity and potency .
- Anticancer Agents : Conjugation with boronate or pyridyl groups (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate) improves target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
